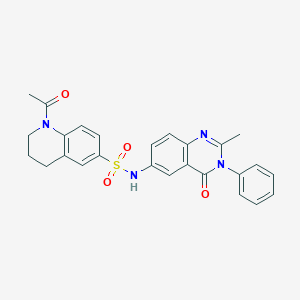
1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality 1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial, Antifungal, and Antioxidant Activities
A series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, which share structural similarities with the compound of interest, were synthesized. These derivatives underwent evaluation for their antibacterial activity against various Gram-positive and Gram-negative bacteria, and for antifungal activity against Candida strains, Aspergillus niger, and Issatchenkia hanoiensis. Notably, one compound demonstrated significant DPPH free radical scavenging activity, and another exhibited considerable antifungal activity against A. niger, highlighting the potential of these compounds in antibacterial and antifungal applications (L. Jyothish Kumar & V. Vijayakumar, 2017).
Enzyme Inhibition
Sulfonamides, including triazene-substituted sulfamerazine derivatives, were designed and synthesized, then evaluated for their inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) I and II isoenzymes. This research highlights the potential of such compounds in developing treatments for conditions related to enzyme dysfunction (S. Bilginer et al., 2020).
Chemical Transformations
Research into the chemical transformations of related compounds, specifically 3-amino-2-quinolones, has led to the development of new antimalarial drugs. These studies explored acylation with acyl chloride, sulfonyl chloride, and acetic anhydride, leading to the formation of various derivatives, demonstrating the compound's versatility in chemical synthesis and its potential in drug development (Silvia E. Asías et al., 2003).
Synthesis Techniques
Innovative synthesis techniques for tetrahydroisoquinoline sulfonamides have been explored, offering insights into the compound's synthesis and potential modifications. These methods emphasize the compound's role in the synthesis of new molecules with potential pharmacological activities (Chafika Bougheloum et al., 2013).
Propiedades
IUPAC Name |
1-acetyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3,4-dihydro-2H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-27-24-12-10-20(16-23(24)26(32)30(17)21-8-4-3-5-9-21)28-35(33,34)22-11-13-25-19(15-22)7-6-14-29(25)18(2)31/h3-5,8-13,15-16,28H,6-7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBVBXDJEOEARI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(CCC4)C(=O)C)C(=O)N1C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

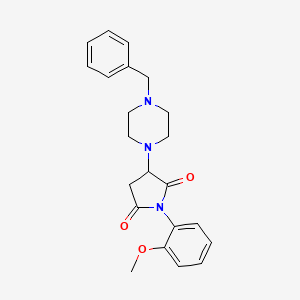
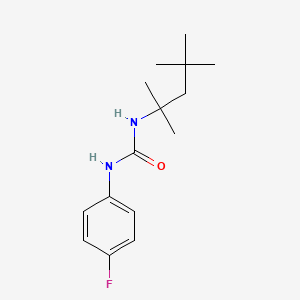

![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388114.png)
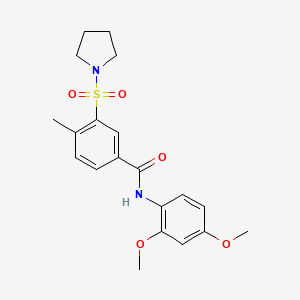
![5-(3-isopropoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2388118.png)

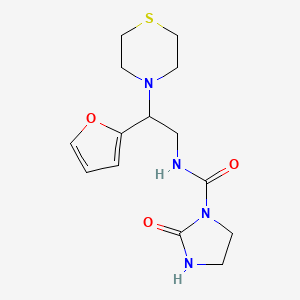
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B2388123.png)
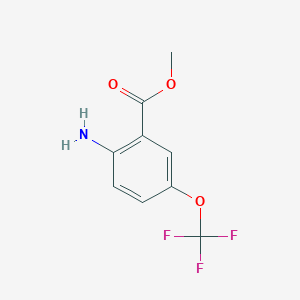
![4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2388126.png)

![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)
![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2388130.png)